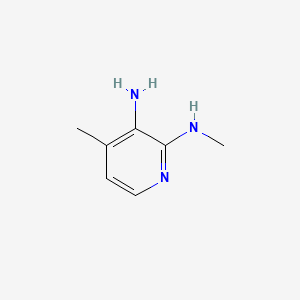

N2,4-dimethylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N,4-dimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-4-10-7(9-2)6(5)8/h3-4H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLMNXRIINTHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299681 | |

| Record name | N2,4-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155790-14-0 | |

| Record name | N2,4-Dimethyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155790-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,4-Dimethyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N2,4 Dimethylpyridine 2,3 Diamine and Analogues

Retrosynthetic Analysis of N2,4-Dimethylpyridine-2,3-Diamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For a polysubstituted pyridine (B92270) like this compound, several logical disconnections can be proposed, suggesting multiple synthetic pathways.

The primary disconnections for the target molecule focus on the carbon-nitrogen bonds of the amine substituents and the bonds forming the pyridine ring itself.

C-N Bond Disconnections: The most straightforward approach involves disconnecting the exocyclic C-N bonds. This suggests functionalizing a pre-existing pyridine core.

N-Methyl Bond Cleavage: A disconnection of the N-methyl bond on the N2-amine leads back to a key intermediate: 4-methyl-2,3-diaminopyridine . This simplifies the problem to the synthesis of this trisubstituted pyridine and a subsequent selective N-methylation.

C-N Amine Cleavage: Further disconnection of the C2-NH(Me) and C3-NH2 bonds points towards precursors like 2,3-dihalo-4-methylpyridine or a 2-halo-4-methyl-3-nitropyridine. These precursors would require sequential amination and/or reduction steps.

Pyridine Ring Disconnections: Alternatively, the entire heterocyclic ring can be disconnected. This approach involves constructing the pyridine ring from acyclic precursors, a strategy often employed for highly substituted pyridines. organic-chemistry.org This de novo synthesis, such as a Hantzsch-type condensation, would involve combining smaller molecules that already contain the required substituents or their precursors (e.g., amino, methyl, and nitro groups). advancechemjournal.com

These disconnections form the basis for designing synthetic routes, either by modifying a pre-formed pyridine ring or by building the ring from the ground up.

Precursor Design and Starting Material Selection for Pyridine-Diamine Synthesis

The choice of starting material is critical and is guided by the retrosynthetic analysis. Both strategies—functionalization of a pyridine ring and de novo synthesis—rely on different sets of precursors.

Functionalization of a Pre-formed Pyridine Ring: This is often the more common approach. A key precursor for the final N-methylation step is 4-methyl-2,3-diaminopyridine . The synthesis of this intermediate can be approached in several ways:

From 2-Amino-4-methylpyridine: A common route to diaminopyridines involves the nitration of a suitable aminopyridine followed by reduction. orgsyn.org Starting with 2-amino-4-methylpyridine, nitration would likely introduce a nitro group at the 3- or 5-position. Separation of the desired 3-nitro isomer, followed by catalytic hydrogenation (e.g., with Pd/C), would yield 4-methyl-2,3-diaminopyridine. researchgate.netgoogle.com

From Halopyridines: An alternative involves starting with a dihalopyridine, such as 2,3-dichloro-4-methylpyridine. Sequential nucleophilic aromatic substitution (SNAr) reactions with an amine source could install the two amino groups. However, controlling the regioselectivity of such additions can be challenging. A more controlled approach might involve starting with 2-chloro-4-methyl-3-nitropyridine, where the nitro group activates the 2-position for nucleophilic substitution with ammonia (B1221849), followed by reduction of the nitro group. google.com

De Novo Pyridine Ring Synthesis: This approach builds the ring from acyclic components. For a tetrasubstituted pyridine, this often involves a multi-component reaction. mdpi.com Precursors could include:

β-enamine carbonyl compounds.

1,5-dicarbonyl compounds which can react with an ammonia source. nih.gov

Various C1 sources like Rongalite or DMSO that can form the C-4 position of the pyridine ring. mdpi.com

The following table summarizes potential precursors for the synthesis of the target molecule's core structure.

| Precursor Category | Specific Example | Synthetic Approach | Advantages | Disadvantages |

| Aminonitropyridine | 2-Amino-4-methyl-3-nitropyridine | Reduction of nitro group | Well-established chemistry; predictable regiochemistry. | Nitration can produce isomeric mixtures requiring separation. |

| Halopyridine | 2-Chloro-4-methyl-3-nitropyridine | SNAr with ammonia, then reduction | Versatile for introducing various nucleophiles. | SNAr reactions can require harsh conditions; potential for side reactions. |

| Acyclic Precursors | β-ketoesters, enamines, ammonia | Hantzsch or related ring synthesis | Builds highly substituted rings in one pot; good atom economy. | May require complex starting materials; control of regiochemistry can be difficult. |

Direct Amination and Alkylation Strategies for Pyridine Ring Systems

With a suitable precursor like 4-methyl-2,3-diaminopyridine in hand, the final step is the selective installation of the methyl group on the N2-amine.

Selective N-Alkylation: The primary challenge in this step is achieving regioselectivity. The 2-amino and 3-amino groups on the pyridine ring have different nucleophilicities, which can be exploited. However, preventing over-alkylation to form a quaternary ammonium (B1175870) salt or dialkylation on both amines is also a concern. google.com

Direct Methylation: Direct alkylation of 4-methyl-2,3-diaminopyridine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) would likely lead to a mixture of products, including N2-methylated, N3-methylated, N2,N2-dimethylated, and potentially N2,N3-dimethylated species. The pyridine ring nitrogen can also be alkylated.

Protected Amines: A more controlled approach would involve a protection-alkylation-deprotection sequence. For instance, the more reactive amine could be selectively protected with a suitable protecting group (e.g., Boc or Cbz). After protection, the remaining free amine is methylated. Finally, the protecting group is removed to yield the desired product. The relative reactivity of the 2- and 3-amino groups would determine which one is protected first.

Reductive Amination: An alternative to direct alkylation is reductive amination. However, this is more suitable for introducing alkyl groups to a primary amine and is not directly applicable for methylating an existing amine without forming a new C-N bond with a carbonyl compound.

Direct Amination Strategies: If starting from a precursor that does not yet contain both amino groups, direct amination methods can be employed. The classic Chichibabin reaction, which uses sodium amide to aminate pyridines, typically occurs at the 2- or 6-positions and is less suitable for substitution at the 3-position. A more modern approach involves transition metal-catalyzed C-H amination or, more commonly, nucleophilic aromatic substitution (SNAr) on a halopyridine precursor. rsc.org For instance, reacting a 2-chloro-4-methyl-3-aminopyridine with a methylamine (B109427) source could potentially install the N2-methylamino group directly, although this would compete with reaction at the pyridine nitrogen.

Heterocyclic Ring Construction Approaches Incorporating Pyridine-Diamine Moieties

Synthesizing the this compound scaffold via de novo ring construction offers a powerful alternative to functionalizing a pre-existing ring, particularly for accessing polysubstituted pyridines. nih.govacs.org These methods build the heterocyclic core from acyclic precursors, allowing for the strategic placement of substituents.

Several established pyridine synthesis methodologies could be hypothetically adapted:

Hantzsch-type Synthesis and Modifications: The classical Hantzsch synthesis involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. While this typically yields dihydropyridines that require subsequent oxidation, modern variations allow for the direct formation of pyridines. mdpi.com To construct the target molecule, one could envision a reaction between precursors already containing the necessary methyl and protected amino functionalities.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the reaction of an enamine with an α,β-unsaturated ketone (alkynone), which upon heating, cyclizes and aromatizes to form a substituted pyridine. organic-chemistry.org By choosing appropriately substituted enamines and alkynones, one could construct the desired substitution pattern.

Tandem Cycloaddition/Cycloreversion Reactions: Some modern approaches utilize domino reactions, such as a [4+2] cycloaddition followed by a retro-[4+2] cycloreversion, to assemble the pyridine ring. For example, 1,4-oxazinone precursors can react with alkynes to generate highly substituted pyridines. acs.org This strategy could be employed to build the target scaffold if suitable substituted starting materials are designed.

These ring-forming strategies often provide excellent control over the substitution pattern, making them attractive for complex targets where regioselectivity is a major challenge in the functionalization of a pre-formed ring.

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. As no direct synthesis for this compound is reported, optimization would focus on analogous, well-established reactions like nucleophilic aromatic substitution (SNAr) and N-alkylation on related pyridine systems.

Optimization of Nucleophilic Aromatic Substitution (SNAr): If a synthetic route proceeds via the displacement of a halide (e.g., chlorine) on the pyridine ring by an amine, several parameters can be adjusted. Microwave irradiation has been shown to dramatically decrease reaction times and improve yields for SNAr on halopyridines. sci-hub.se

The following table outlines key parameters for optimizing a hypothetical SNAr reaction to introduce an amino group.

| Parameter | Variable Options | Expected Effect on Reaction |

| Solvent | DMSO, DMF, NMP, THF | Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. sci-hub.se |

| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | A stronger base can increase the nucleophilicity of the amine but may also lead to side reactions. Cesium carbonate is often effective. |

| Temperature | Room Temp to >150 °C | Higher temperatures increase the reaction rate but can also lead to decomposition. Microwave heating can achieve high temperatures rapidly and uniformly. sci-hub.se |

| Catalyst | Palladium complexes, Copper salts | For less reactive aryl halides, transition metal catalysts (e.g., in Buchwald-Hartwig amination) can be essential to facilitate C-N bond formation. |

Optimization of N-Alkylation: For the selective methylation of 4-methyl-2,3-diaminopyridine, controlling the reaction to favor mono-methylation at the N2 position would be the primary goal.

Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the methylating agent can help drive the reaction to completion while minimizing the risk of di-alkylation.

Temperature: Lower temperatures generally favor kinetic control and can enhance selectivity between two competing nucleophilic sites (N2 vs. N3 amine).

Protecting Groups: The most reliable optimization may come from a protection strategy. Optimizing the conditions for the selective protection of one amine group, followed by methylation and deprotection, would provide the cleanest route to the final product.

Green Chemistry Principles in the Synthesis of Diaminopyridines

Applying the principles of green chemistry to the synthesis of heterocyclic compounds like this compound is essential for developing sustainable and environmentally responsible chemical processes. frontiersin.org Key strategies focus on reducing waste, minimizing energy consumption, and using less hazardous materials. researchgate.net

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green alternatives include water, ethanol (B145695), or supercritical CO₂. In some cases, reactions can be run under solvent-free conditions. rasayanjournal.co.in

Alternative Energy Sources: Microwave irradiation and ultrasonication are energy-efficient alternatives to conventional heating. These techniques can significantly shorten reaction times, reduce side product formation, and increase yields. rasayanjournal.co.in

Mechanochemistry (Ball Milling): Performing reactions by grinding solids together in a ball mill is a solvent-free technique that has gained traction for the synthesis of heterocyclic compounds. This method is highly efficient and environmentally friendly. tandfonline.comunigoa.ac.in

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. They reduce the need for stoichiometric reagents and minimize waste.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product is crucial. Multi-component reactions, which combine three or more reactants in a single step to form the product, are excellent examples of atom-economical processes. frontiersin.org

The table below illustrates how these principles could be applied to a hypothetical synthesis of the target compound.

| Green Chemistry Principle | Application in Diaminopyridine Synthesis | Potential Benefit |

| Solvent Reduction | Perform nitration or amination steps under solvent-free conditions using ball milling. | Eliminates solvent waste, reduces purification needs, and lowers energy consumption. tandfonline.com |

| Energy Efficiency | Use microwave irradiation for SNAr or ring-forming cyclization steps. | Drastically reduces reaction times from hours to minutes; often improves yields. rasayanjournal.co.in |

| Use of Renewable Feedstocks | Develop routes that start from bio-based platform chemicals. | Reduces reliance on petrochemicals and promotes a circular economy. frontiersin.org |

| Catalysis | Employ a recyclable solid acid catalyst for ring formation or a heterogeneous palladium catalyst for C-N coupling/reduction steps. | Simplifies product purification, allows for catalyst reuse, and reduces metal waste. |

| High Atom Economy | Design a one-pot, multi-component reaction to construct the fully substituted pyridine ring. | Minimizes waste generation by maximizing the incorporation of reactant atoms into the product. |

By integrating these green chemistry principles, the synthesis of complex molecules like this compound can be made more efficient, safer, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of N2,4 Dimethylpyridine 2,3 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of N2,4-dimethylpyridine-2,3-diamine. By analyzing the chemical shifts, spin-spin couplings, and correlations of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, data from closely related analogs, such as 6-chloro-N2,4-dimethylpyridine-2,3-diamine, provide a strong basis for predicting its spectral characteristics. The ¹H NMR spectrum of the 6-chloro analog shows key signals that can be extrapolated to the target compound. The removal of the electron-withdrawing chloro group at the 6-position would be expected to cause an upfield shift (to a lower ppm value) for the remaining pyridine (B92270) ring protons.

Based on the structure, the following ¹H and ¹³C NMR signals are predicted for this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | ~7.5 - 7.7 | d | 1H |

| H-5 | ~6.5 - 6.7 | d | 1H |

| NH (position 2) | ~5.5 - 6.0 | q (broad) | 1H |

| NH₂ (position 3) | ~4.5 - 5.0 | s (broad) | 2H |

| N-CH₃ | ~2.8 - 3.0 | d | 3H |

| C-CH₃ | ~2.1 - 2.3 | s | 3H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155 |

| C-3 | ~120 |

| C-4 | ~148 |

| C-5 | ~115 |

| C-6 | ~138 |

| N-CH₃ | ~30 |

| C-CH₃ | ~18 |

Multi-dimensional NMR Techniques (2D NMR, e.g., COSY, HSQC, HMBC)

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation would be between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent positions. Another crucial correlation would be observed between the N-H proton at position 2 and the N-methyl protons, confirming the N-methylation at this specific site.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for C-5, C-6, and the two methyl groups by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between carbon and proton atoms, which is critical for piecing together the molecular skeleton. Key expected correlations would include:

The C-4 methyl protons showing correlations to C-3, C-4, and C-5.

The N-methyl protons showing correlations to C-2.

The H-6 proton showing correlations to C-4 and C-2.

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) could provide valuable structural information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecular structure and packing within the crystal lattice. ¹³C and ¹⁵N CP/MAS NMR would be particularly useful. The spectra could reveal the presence of polymorphism (different crystalline forms) through variations in chemical shifts and could be used to study intermolecular interactions, such as hydrogen bonding involving the amine groups, in the solid state.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups and analyze the bonding arrangements within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its bonds. The spectrum is a fingerprint of the functional groups present. For this compound, the key expected vibrational modes are based on well-documented frequencies for aminopyridines.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | N-H Stretch | Secondary Amine (-NH-CH₃) |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |

| 2980 - 2850 | Aliphatic C-H Stretch | Methyl Groups (-CH₃) |

| 1640 - 1600 | N-H Scissoring/Bending | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

The presence of two distinct N-H stretching regions would confirm the existence of both primary (-NH₂) and secondary (-NHCH₃) amine groups. The pyridine ring stretching vibrations provide confirmation of the aromatic core.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. While strong N-H and C=O vibrations dominate IR spectra, C=C and C-C bonds of the aromatic ring often produce strong signals in Raman spectra. For this compound, a strong, sharp band corresponding to the symmetric "ring breathing" mode of the substituted pyridine ring would be a characteristic feature, expected in the 980-1050 cm⁻¹ region. This technique would provide confirmatory evidence for the integrity of the pyridine core structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule and studying its fragmentation behavior upon ionization.

For this compound (Molecular Formula: C₇H₁₁N₃), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated with high precision.

Calculated High-Resolution Mass

| Ion | Calculated Exact Mass |

| [M]⁺ | 137.09530 |

| [M+H]⁺ | 138.10257 |

Experimental measurement of the m/z value to within a few parts per million (ppm) of this calculated mass would unequivocally confirm the molecular formula. Patent literature reports a nominal mass-to-charge ratio of m/z 172 [M+H]⁺ for the related 6-chloro-N2,4-dimethylpyridine-2,3-diamine, which is consistent with the addition of a chlorine atom to the parent structure.

Upon ionization (e.g., by electron impact), the molecular ion would undergo fragmentation. The analysis of these fragments provides further structural evidence. Common fragmentation pathways for aromatic amines often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and loss of small neutral molecules.

Plausible Fragmentation Pathways

Loss of a methyl radical (•CH₃): A common pathway for N-methylated compounds is the loss of the methyl group, leading to a fragment ion at m/z 122. This is often a very stable ion.

Loss of ammonia (B1221849) (NH₃): Fragmentation involving the primary amine group could lead to the loss of a neutral ammonia molecule, although this is sometimes less favorable than other pathways.

Ring Fragmentation: At higher energies, the pyridine ring itself can fragment, leading to a complex pattern of smaller ions.

By analyzing the precise masses of these fragment ions, the fragmentation pathway can be elucidated, providing strong, corroborative evidence for the proposed molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Complex Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic compound like this compound, a UV-Vis spectrum would be expected to display absorption bands corresponding to π→π* and n→π* transitions. The pyridine ring and the amino substituents contain π systems and non-bonding (n) electrons, whose excitation by UV or visible light would lead to characteristic absorption maxima (λmax).

Furthermore, UV-Vis spectroscopy is instrumental in studying the formation and properties of charge-transfer (CT) complexes. This compound, with its electron-donating amino groups, would be expected to act as an electron donor in the presence of suitable electron acceptors (e.g., quinones or nitroaromatic compounds). The formation of a CT complex typically gives rise to a new, broad, and intense absorption band at a longer wavelength than the bands of the individual donor or acceptor molecules. Analysis of this charge-transfer band can provide valuable information, including the stoichiometry and stability constant (K_CT) of the complex.

However, a search of the current scientific literature yields no specific UV-Vis spectral data or studies on charge-transfer complexes for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's chemical and physical properties.

Single-Crystal X-ray Diffraction Analysis of this compound

To perform single-crystal X-ray diffraction, a well-ordered single crystal of the compound is required. If such a crystal of this compound were grown, this analysis would yield its exact solid-state structure. Key information that would be determined includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

While the crystal structure for the parent compound, pyridine-2,3-diamine, has been reported, there is currently no published single-crystal X-ray diffraction data for this compound. Therefore, a data table of its crystallographic parameters cannot be generated.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining sample purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. A PXRD pattern is a fingerprint of a crystalline solid, displaying a characteristic series of peaks at specific diffraction angles (2θ).

A PXRD study of this compound would be essential for quality control of the synthesized material and for investigating whether it can form different polymorphs under various crystallization conditions. Each polymorph would exhibit a unique PXRD pattern. At present, no PXRD patterns for this compound have been reported in the scientific literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives of this compound

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral. This compound itself is not chiral.

However, if a chiral auxiliary were attached to the molecule, for instance, by derivatizing one of the amino groups with a chiral reagent, the resulting derivative would be chiral. A CD spectrum of such a derivative would show positive or negative peaks (Cotton effects) in the regions of electronic absorption. The sign and intensity of these peaks could be used to determine the absolute configuration of the newly formed stereocenter.

There is no information available in the literature regarding the synthesis of chiral derivatives of this compound or their analysis by chiroptical spectroscopy.

Reactivity and Reaction Mechanisms of N2,4 Dimethylpyridine 2,3 Diamine

Acid-Base Equilibria and Protonation States of the Pyridine-Diamine Scaffold

The N2,4-dimethylpyridine-2,3-diamine molecule possesses multiple sites susceptible to protonation: the pyridine (B92270) ring nitrogen and the two amino groups. The basicity of these sites, and thus the protonation equilibria, are influenced by the electronic effects of the substituents on the pyridine ring. msu.edu Generally, the pyridine nitrogen is less basic than the amino groups. The methyl groups on the pyridine ring and the nitrogen at position 2 are electron-donating, which should increase the basicity of the nitrogen atoms compared to an unsubstituted pyridine-diamine.

The protonation state of similar pyridine-diamine scaffolds is a critical factor in their chemical behavior and has been a subject of study. researchgate.net In acidic conditions, one or more of the nitrogen atoms will become protonated. The specific pKa values for this compound are not widely reported, but the study of related compounds suggests a complex series of equilibria. The protonation state can significantly impact the molecule's conformation and its interactions with other species. nih.gov For instance, in related systems, protonation of the pyridine nitrogen can create a zwitterionic structure, which can stabilize certain intermediates in catalytic cycles. nih.gov

Understanding the acid-base equilibria is fundamental as it dictates the dominant species in a given pH environment, which in turn governs its reactivity. bu.eduyoutube.com The interplay between the different protonation states can be complex and is best described by a series of equilibrium constants. bu.edu

Nucleophilic and Electrophilic Reactivity of Pyridine and Amine Centers

The chemical reactivity of this compound is characterized by the interplay of its nucleophilic and electrophilic centers. masterorganicchemistry.com

Nucleophilic Reactivity:

The primary and secondary amine groups are the main nucleophilic centers in the molecule. masterorganicchemistry.com The lone pair of electrons on the nitrogen atoms can attack electron-deficient species. The nucleophilicity of these amines can be influenced by steric hindrance from the adjacent methyl group. The pyridine ring itself can also act as a nucleophile in certain reactions, although it is generally less nucleophilic than the amine groups.

The amine groups can undergo a variety of nucleophilic reactions, including:

Alkylation and Arylation: Reaction with alkyl or aryl halides to form more substituted amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. beyondbenign.org

Condensation Reactions: Reaction with carbonyl compounds to form imines (Schiff bases). researchgate.net

Electrophilic Reactivity:

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. abertay.ac.uk However, the presence of electron-donating amino and methyl groups can decrease its electrophilicity. Conversely, the carbon atoms of the pyridine ring can act as electrophilic centers, especially when activated by protonation or coordination to a metal center. abertay.ac.uk

Redox Chemistry and Electrochemical Behavior of this compound

The pyridine ring can be reduced, and the presence of amino groups can influence the reduction potential. The amino groups themselves can be oxidized. Electrochemical studies on similar heterocyclic compounds have shown that they can undergo a range of electron transfer processes. rsc.org For example, electrochemical oxidation can lead to the formation of radical cations, which can then undergo further reactions. rsc.org

In the context of metal complexes, the pyridine-diamine scaffold can act as a redox-active ligand, participating in electron transfer processes with the metal center. researchgate.net The electrochemical behavior of such complexes is often complex, with multiple redox events corresponding to both the metal and the ligand.

Derivatization Strategies and Functional Group Transformations

The presence of multiple functional groups in this compound allows for a variety of derivatization strategies. ontosight.ai These transformations can be used to modify the compound's properties for various applications. scribd.com

Reactions at the Amine Groups:

Amide and Sulfonamide Formation: The amino groups can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas.

N-Alkylation and N-Arylation: The amino groups can be alkylated or arylated to introduce new substituents.

Reactions involving the Pyridine Ring:

Electrophilic Aromatic Substitution: Although less reactive than benzene, the pyridine ring can undergo electrophilic substitution under forcing conditions. The position of substitution will be directed by the existing substituents.

Nucleophilic Aromatic Substitution: Halogenated derivatives of the pyridine ring can undergo nucleophilic substitution. abertay.ac.uk

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring.

A general strategy for the derivatization of similar pyridine diamines involves the protection of one or more functional groups to achieve selective transformations at other sites. mdpi.com

Investigation of Reaction Pathways and Intermediate Formation

Kinetic Studies of this compound Reactions

Specific kinetic data for reactions involving this compound are not available in the reviewed literature. However, kinetic studies are crucial for understanding reaction mechanisms. rsc.org For any given reaction, determining the rate law, rate constants, and activation parameters would provide insight into the elementary steps of the reaction. For example, in a nucleophilic substitution reaction, kinetic studies could help to distinguish between an associative or dissociative mechanism.

Mechanistic Probes and Trapping Experiments

To elucidate reaction mechanisms, mechanistic probes and trapping experiments are invaluable tools. In the context of this compound chemistry, these could include:

Isotope Labeling Studies: Using isotopically labeled reagents (e.g., deuterium, 13C, 15N) can help to track the fate of atoms during a reaction and identify bond-breaking and bond-forming steps.

Radical Trapping Experiments: If a reaction is suspected to proceed via a radical mechanism, radical trapping agents like TEMPO can be used to intercept and identify radical intermediates. mdpi.com

Intermediate Trapping: In some cases, reactive intermediates can be "trapped" by adding a highly reactive reagent that selectively reacts with the intermediate, allowing for its characterization.

Computational Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and provide theoretical support for a proposed mechanism.

While no specific examples for this compound were found, these general techniques are standard practice in mechanistic organic chemistry.

Coordination Chemistry of N2,4 Dimethylpyridine 2,3 Diamine As a Ligand

Ligand Design Principles for Pyridine-Diamine Scaffolds

The design of pyridine-diamine ligands is a strategic endeavor to control the coordination environment around a metal center. The fundamental principle lies in the combination of a pyridine (B92270) ring, a Lewis basic nitrogen-containing heterocycle, with one or more amine functionalities. This arrangement allows for the formation of stable chelate rings with a metal ion, a phenomenon that is entropically favored over coordination by monodentate ligands.

The versatility of the pyridine-diamine scaffold arises from several key design features:

Tunable Steric Hindrance: The introduction of substituents, such as the methyl groups in N2,4-dimethylpyridine-2,3-diamine, on the pyridine ring or the amine nitrogen atoms can impose significant steric constraints. This can influence the coordination number of the metal center, favor specific geometries, and prevent the formation of undesired polymeric species.

Electronic Effects: The electronic properties of the pyridine ring can be modified by the placement of electron-donating or electron-withdrawing groups. These modifications can alter the p-acceptor character of the pyridine nitrogen and influence the strength of the metal-ligand bond, thereby affecting the redox potential and reactivity of the resulting complex.

Variable Denticity: Pyridine-diamine ligands can be designed to be bidentate, tridentate, or even higher in denticity by varying the number and placement of the amine groups and any linking moieties. fluorochem.co.uksigmaaldrich.com This allows for the targeted synthesis of complexes with specific coordination numbers and geometries. fluorochem.co.uksigmaaldrich.com For this compound, a bidentate coordination mode involving the pyridine nitrogen and the adjacent amino group is most probable.

Synthesis and Characterization of Metal Complexes with this compound

Typically, the synthesis involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the metal precursor and the ligand. Alcohols, such as ethanol (B145695) or methanol, are commonly employed. The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation.

Transition Metal Complexes (e.g., Cu, Ni, Zn, Mn)

The coordination chemistry of first-row transition metals with pyridine-based ligands is extensive. For this compound, it is anticipated that it would readily form complexes with a range of transition metals.

Copper(II) Complexes: Copper(II) complexes with pyridine-diamine ligands often exhibit square planar or distorted square pyramidal geometries. The electronic spectra of such complexes are typically characterized by a broad d-d transition in the visible region.

Nickel(II) Complexes: Nickel(II) can form square planar (diamagnetic) or octahedral (paramagnetic) complexes depending on the ligand field strength and steric environment. With a bidentate ligand like this compound, the formation of a bis- or tris-ligated complex is possible, leading to different geometries and magnetic properties.

Zinc(II) Complexes: As a d¹⁰ ion, Zinc(II) complexes are diamagnetic and colorless unless the ligand is colored. The geometry is primarily dictated by the ligand-to-metal ratio and the steric bulk of the ligand, with tetrahedral and octahedral geometries being common.

Manganese(II) Complexes: Manganese(II) is a d⁵ ion and typically forms high-spin complexes. These complexes are often pale in color and exhibit paramagnetism.

The characterization of these hypothetical complexes would involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the N-H bonds of the amine groups.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, particularly the d-d transitions for colored transition metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR would confirm the ligand structure and its coordination to the metal.

Mass Spectrometry: To determine the mass-to-charge ratio of the complex and confirm its composition.

Table 1: Expected Properties of Transition Metal Complexes with this compound (L)

| Metal Ion | Expected Formula | Probable Geometry | Expected Magnetic Property |

| Cu(II) | [CuL₂]X₂ | Square Planar/Distorted Octahedral | Paramagnetic |

| Ni(II) | [NiL₂]X₂ or [NiL₃]X₂ | Square Planar or Octahedral | Diamagnetic or Paramagnetic |

| Zn(II) | [ZnL₂]X₂ | Tetrahedral | Diamagnetic |

| Mn(II) | [MnL₂]X₂ | Tetrahedral/Octahedral | Paramagnetic |

This table is based on the expected behavior of a bidentate pyridine-diamine ligand and is for illustrative purposes.

Main Group and Lanthanide/Actinide Metal Complexes

The coordination chemistry of pyridine-diamine ligands extends beyond transition metals to include main group elements and f-block metals.

Main Group Metals: Main group metals such as those from Group 1 (e.g., Li, Na) and Group 2 (e.g., Mg, Ca) can form complexes with pyridine-diamine ligands. epo.org The coordination is primarily electrostatic in nature, and the resulting structures are often influenced by the ionic radius of the metal and the presence of counter-ions. epo.org

Lanthanide and Actinide Metals: Lanthanide and actinide ions are hard Lewis acids and prefer to coordinate with hard donor atoms like oxygen and nitrogen. The larger ionic radii of these metals often lead to higher coordination numbers. While specific complexes with this compound are not documented, related pyridine-based ligands have been used to form luminescent lanthanide complexes and actinide complexes relevant to nuclear waste separation. The design of ligands for these elements often focuses on creating a specific coordination pocket that can selectively bind a particular ion.

Denticity and Chelation Modes of this compound

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. fluorochem.co.uksigmaaldrich.com Based on its structure, this compound is expected to primarily function as a bidentate ligand.

The most probable chelation mode would involve coordination through:

The nitrogen atom of the pyridine ring.

The nitrogen atom of the primary amine group at the 3-position.

Electronic and Geometric Structures of this compound Metal Complexes

The electronic and geometric structures of metal complexes are intrinsically linked. For complexes of this compound, these would be dictated by the identity of the metal ion, its oxidation state, and the stoichiometry of the complex.

Geometric Structures: As a bidentate ligand, this compound could lead to various geometries. For a 1:2 metal-to-ligand ratio (ML₂), common geometries would include tetrahedral or square planar for four-coordinate complexes, and octahedral for six-coordinate complexes if two additional monodentate ligands are present. For a 1:3 ratio (ML₃), an octahedral geometry would be expected. The methyl groups on the ligand would play a significant role in influencing the final geometry by creating steric demands that might favor one arrangement over another.

Electronic Structures: The electronic structure is largely determined by the d-electron configuration of the metal ion and the ligand field splitting induced by the ligand. Pyridine-diamine ligands typically create a moderately strong ligand field. For instance, in an octahedral complex, the five d-orbitals split into two energy levels, the t₂g and e_g sets. The magnitude of this splitting (Δo) determines whether the complex will be high-spin or low-spin for d⁴-d⁷ metal ions.

Magnetic Properties and Spin States of Paramagnetic Complexes

Paramagnetic complexes are those with unpaired electrons, and their magnetic properties are a direct consequence of the spin and orbital angular momenta of these electrons. For complexes of this compound with paramagnetic metal ions like Mn(II), Cu(II), and potentially Ni(II), the magnetic properties would be of significant interest.

The spin state of a complex is determined by the arrangement of electrons in the d-orbitals.

High-Spin vs. Low-Spin: In octahedral complexes of d⁴-d⁷ metals, if the ligand field splitting energy (Δo) is smaller than the spin-pairing energy, the electrons will occupy the higher energy e_g orbitals before pairing in the lower energy t₂g orbitals, resulting in a high-spin state. Conversely, if Δo is large, the electrons will pair in the t₂g orbitals first, leading to a low-spin state.

Magnetic Moment: The effective magnetic moment (μ_eff) of a complex can be experimentally determined using techniques like SQUID magnetometry. The measured value provides insight into the number of unpaired electrons and can help to distinguish between different spin states and geometries. For first-row transition metals, the spin-only magnetic moment can be estimated using the formula: μ_so = √[n(n+2)], where 'n' is the number of unpaired electrons. Deviations from this value can be attributed to orbital contributions or magnetic exchange interactions between metal centers in polynuclear complexes.

Table 2: Predicted Spin States and Spin-Only Magnetic Moments for Octahedral Complexes of this compound (L)

| Metal Ion | d-Electron Count | Possible Spin State | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) (B.M.) |

| Mn(II) | d⁵ | High-Spin | 5 | 5.92 |

| Ni(II) | d⁸ | High-Spin | 2 | 2.83 |

| Cu(II) | d⁹ | - | 1 | 1.73 |

This table presents theoretical values for illustrative purposes.

While direct experimental data on the coordination chemistry of this compound is scarce, a comprehensive understanding of its potential as a ligand can be inferred from the well-established principles of pyridine-diamine scaffolds. It is anticipated to be a versatile bidentate ligand capable of forming stable complexes with a wide range of metals. The steric and electronic properties conferred by the dimethyl substitution pattern are expected to influence the resulting complexes' geometry, reactivity, and magnetic properties. Further experimental investigation into this specific ligand is warranted to fully elucidate its coordination behavior and unlock its potential in various chemical applications.

Stability and Lability Studies of Coordination Compounds

The stability and lability of coordination compounds are fundamental aspects of their chemical behavior, dictating their formation, persistence, and reactivity in solution. Stability refers to the thermodynamic tendency of a complex to form under equilibrium conditions, often quantified by stability constants (or formation constants). Lability, on the other hand, is a kinetic term describing the rate at which the ligands in a coordination sphere are replaced by other ligands. A comprehensive understanding of these properties for complexes of this compound is crucial for predicting their behavior in various applications.

Despite extensive searches of scientific literature, specific experimental data on the stability constants and kinetic lability of coordination compounds formed directly with the this compound ligand remains scarce. Research has more prominently focused on related, yet structurally distinct, pyridine-based ligands. However, by examining studies on analogous compounds, such as derivatives of 2,3-diaminopyridine (B105623) and other substituted pyridines, general principles governing the stability and lability of their metal complexes can be inferred and cautiously extrapolated.

General Principles of Stability and Lability in Related Complexes

The stability of metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the properties of the ligand (basicity, chelate effect, and steric hindrance). acs.org For pyridine-type ligands, the basicity of the pyridine nitrogen is a key determinant of complex stability. researchgate.net The presence of electron-donating groups, such as the methyl groups in this compound, is expected to increase the basicity of the pyridine nitrogen, thereby favoring the formation of more stable metal complexes compared to unsubstituted pyridine.

The chelate effect is another significant factor. As a bidentate ligand, this compound can form a five-membered chelate ring upon coordination to a metal center through the pyridine nitrogen and one of the amino groups. This chelation is expected to confer greater thermodynamic stability to the resulting complexes compared to those formed with analogous monodentate ligands.

Kinetic lability is also governed by the characteristics of the metal center and the ligand. For instance, metal ions are often classified as labile (undergoing rapid ligand substitution) or inert (undergoing slow ligand substitution). libretexts.org This classification is heavily dependent on the metal's d-electron configuration and the geometry of the complex. The steric bulk of the ligand can also play a crucial role; bulkier ligands can hinder the approach of incoming ligands, thus slowing down substitution reactions. The methyl groups on the this compound ligand may introduce some steric hindrance, potentially influencing the lability of its complexes.

Research Findings on Structurally Related Ligands

Studies on metal complexes of 2,3-diaminopyridine and its Schiff base derivatives provide some insight into the expected behavior of this compound complexes. For example, research on Co(II) and Zn(II) complexes with a Schiff base derived from 2,3-diaminopyridine has explored their catalytic activity, which is intrinsically linked to their stability and lability. researchgate.net The formation of stable complexes with various transition metals, including Ni(II), Cu(II), and Zn(II), has been reported for ligands derived from 2,3-diaminopyridine. mostwiedzy.plresearchgate.net

Furthermore, investigations into the stability constants of cadmium(II) complexes with 2,6-diaminopyridine (B39239) have demonstrated the use of potentiometric methods to determine formation constants. scispace.com Such studies highlight the methodologies that could be applied to quantify the stability of this compound complexes.

While direct quantitative data for the stability and lability of this compound coordination compounds are not available in the reviewed literature, the established principles of coordination chemistry and the findings for structurally similar ligands suggest that this ligand would form thermodynamically stable and kinetically varied complexes with a range of metal ions. The precise nature of this stability and lability, however, awaits dedicated experimental investigation.

Computational and Theoretical Studies on N2,4 Dimethylpyridine 2,3 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular structure and electronics. For these calculations, a basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen. A common example is the 6-31G(d,p) basis set, which provides a good balance between accuracy and computational cost.

Spectroscopic Property Prediction

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By comparing the calculated spectra of different possible isomers or conformers with experimental spectra, the correct structure can be confirmed. DFT has become a popular method for predicting NMR shifts with reasonable accuracy. For complex molecules, these predictions are crucial for assigning the observed signals to specific atoms.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations not only help in assigning experimental bands to specific molecular vibrations (e.g., N-H stretches, C=C stretches) but also confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies).

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength (related to peak intensity), can explain the origin of the observed colors of compounds and identify the nature of the electronic transitions, such as n→π* or π→π*.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into:

Conformational Flexibility: MD can reveal how the molecule flexes, bends, and rotates at a given temperature, exploring a wider range of conformations than static geometry optimization. This is particularly important for flexible molecules like N2,4-dimethylpyridine-2,3-diamine with its rotatable substituent groups.

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent structure around the solute affects its conformation and dynamics. It can also be used to calculate properties like the solvation free energy.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for studying the step-by-step process of a chemical reaction. For this compound, this could involve studying its synthesis or its participation in subsequent reactions. By calculating the structures and energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which govern the reaction rate, and can help to understand why a particular product is formed over others.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a physical property.

In a QSAR study involving this compound, one would first need a dataset of similar pyridine (B92270) compounds with measured activity (e.g., enzyme inhibition). Then, computational methods are used to calculate a set of numerical descriptors for each molecule that describe its structural, electronic, or physicochemical properties. Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed activity. While no specific QSAR models for this compound were found, related diamine fragments have been included in the development of QSAR models for other applications. Such models can provide mechanistic insights by identifying which molecular properties are most important for a given activity.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Parameter Analysis

Computational studies on molecules with structural similarities to this compound, such as other substituted pyridine derivatives, have demonstrated the utility of Molecular Electrostatic Potential (MEP) maps in understanding their reactivity. MEP analysis provides a visual representation of the charge distribution on a molecule, identifying electrophilic and nucleophilic sites.

In a typical MEP map, regions of negative potential, often colored in shades of red and yellow, indicate areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, depicted in blue, are electron-deficient and prone to nucleophilic attack. For pyridine derivatives, the nitrogen atom of the pyridine ring generally exhibits a region of strong negative potential, making it a primary site for electrophilic interaction.

Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity. Key parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the electrophilic power ( χ²/2η ).

While specific calculated values for this compound are not available in the reviewed literature, studies on analogous aminopyridines suggest that the presence of amino and methyl substituents would lower the ionization potential and increase the HOMO energy, thereby enhancing its electron-donating capabilities.

Table 1: Hypothetical Reactivity Parameters for this compound (based on trends from similar compounds)

| Parameter | Symbol | Expected Trend |

| Ionization Potential | I | Lower |

| Electron Affinity | A | Lower |

| Electronegativity | χ | Moderate |

| Chemical Hardness | η | Lower |

| Chemical Softness | S | Higher |

| Electrophilicity Index | ω | Moderate |

This table is illustrative and based on qualitative trends observed in structurally related molecules. Actual DFT calculations are required for quantitative values.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density and the nature of intermolecular interactions, such as hydrogen bonding. uni-muenchen.de NBO analysis transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de The interactions between filled (donor) and empty (acceptor) orbitals are quantified by second-order perturbation theory, providing a measure of their stabilization energy (E(2)). uni-muenchen.de

For this compound, NBO analysis would be crucial in understanding the intramolecular and intermolecular hydrogen bonding possibilities. The amino groups (-NH2 and -NHCH3) can act as hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as acceptors.

Key intermolecular interactions that would be expected to be identified by NBO analysis include:

N-H···N hydrogen bonds: Involving the hydrogen atoms of the amino groups and the nitrogen atom of the pyridine ring or the amino groups of neighboring molecules.

C-H···N interactions: Weaker hydrogen bonds involving the methyl group hydrogens and the nitrogen atoms.

The stabilization energies (E(2)) calculated from NBO analysis provide a quantitative measure of the strength of these interactions. Higher E(2) values indicate stronger interactions and greater electron delocalization. In studies of similar molecules, N-H···N hydrogen bonds have been shown to have significant stabilization energies, indicating their importance in the supramolecular structure. nih.gov

Table 2: Expected Donor-Acceptor Interactions from NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Expected E(2) (kcal/mol) |

| LP(N)Pyridine | σ(N-H)Amine | Intermolecular Hydrogen Bond | High |

| LP(N)Amine | σ(N-H)Amine | Intermolecular Hydrogen Bond | High |

| σ(N-H)Amine | LP(N)Pyridine | Intermolecular Hydrogen Bond | Moderate |

| σ(C-H)Methyl | LP(N)Pyridine | Weak Hydrogen Bond | Low |

LP denotes a lone pair and σ denotes an antibonding orbital. The E(2) values are qualitative estimates based on typical hydrogen bond strengths.*

This detailed computational analysis, though based on trends from related structures in the absence of direct studies on this compound, provides a robust framework for understanding its chemical properties and predicting its behavior in various chemical environments. Further dedicated theoretical investigations are warranted to provide precise quantitative data for this specific compound.

Applications in Catalysis and Organometallic Chemistry

N2,4-Dimethylpyridine-2,3-Diamine as an Organocatalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. researchgate.netsioc-journal.cn Amines, in particular, are a cornerstone of organocatalysis, participating in a wide range of transformations. mdpi.commetu.edu.tr Despite the presence of both a pyridine (B92270) nitrogen and two amino groups, which could theoretically engage in various modes of catalytic activation, there is a notable absence of studies demonstrating the use of this compound as a primary organocatalyst.

Metal-Catalyzed Reactions Mediated by this compound Ligands

The ability of this compound to act as a bidentate or potentially tridentate ligand by coordinating to a metal center through its nitrogen atoms suggests its suitability for metal-catalyzed reactions. The electronic and steric properties of such a ligand can significantly influence the activity and selectivity of the metallic catalyst. goettingen-research-online.de

Metal complexes containing nitrogen-based ligands are widely employed in hydrogenation and dehydrogenation reactions. nih.govrsc.org These processes are fundamental in organic synthesis for the reduction of unsaturated bonds and the formation of carbon-heteroatom bonds. While various diamine and pyridine-containing ligands have been successfully utilized in conjunction with metals like iridium, ruthenium, and manganese for these transformations, specific data on the performance of this compound in this context is not available in the surveyed literature. nih.govrsc.orgacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are pivotal for the formation of carbon-carbon bonds. researchgate.netmdpi.comwikipedia.org The efficiency of these reactions is often dictated by the nature of the ligand coordinated to the palladium center. Nitrogen-containing ligands, including pyridines and diamines, have been shown to be effective in these catalytic systems. nih.gov However, there are no specific reports detailing the application of this compound as a ligand in Suzuki, Heck, or other named cross-coupling reactions.

The field of oxidation and reduction catalysis is vast, with metal complexes playing a central role. mdpi.comnih.gov The ligand environment around the metal can modulate its redox potential and substrate accessibility. While the diamine and pyridine functionalities of this compound could theoretically support a metal center in various oxidation states, there is no documented evidence of its use as a ligand in catalytic oxidation or reduction reactions.

The synthesis of enantiomerically pure compounds through asymmetric catalysis is of paramount importance, particularly in the pharmaceutical industry. nih.gov This is often achieved by employing chiral ligands that can induce stereoselectivity in a metal-catalyzed reaction. The development of chiral derivatives of this compound could potentially lead to new asymmetric catalysts. However, the synthesis and application of such chiral derivatives in asymmetric catalysis have not been reported in the available literature. bham.ac.uknih.govdokumen.pubbeilstein-journals.org

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more effective catalysts. rsc.org Such studies often involve the isolation and characterization of catalytic intermediates. Given the absence of reported catalytic applications for this compound, there are consequently no mechanistic studies available for any catalytic cycles involving this compound.

Catalyst Recycling and Heterogenization Strategies

Information on catalyst recycling and heterogenization strategies specifically involving this compound is not available in the reviewed scientific literature.

Supramolecular Chemistry and Self Assembly with N2,4 Dimethylpyridine 2,3 Diamine

Hydrogen Bonding Networks Involving Amine and Pyridine (B92270) Nitrogen Atoms

The structure of N2,4-dimethylpyridine-2,3-diamine features multiple sites capable of forming strong and directional hydrogen bonds, which are fundamental to creating predictable supramolecular structures. The molecule contains:

Hydrogen Bond Donors: The N-H groups of the primary amine (-NH₂) at position 3 and the secondary amine (-NHCH₃) at position 2.

Hydrogen Bond Acceptors: The lone pair of electrons on the pyridine nitrogen atom and the nitrogen atoms of the two amino groups.

This combination of donor and donor-acceptor sites allows the molecule to engage in intricate hydrogen-bonding networks. For instance, in the solid state, molecules of diaminopyridines often form extensive three-dimensional networks through C-H···X (where X = N, O) interactions. ias.ac.in The stability and geometry of these networks are influenced by the electronic nature of substituents on the pyridine ring. Electron-donating groups tend to strengthen these bonds. mdpi.com

In complexes with other molecules, such as barbituric acid derivatives, 2,6-diamidopyridine units form a complementary Donor-Acceptor-Donor (DAD) hydrogen bonding face that interacts with the Acceptor-Donor-Acceptor (ADA) face of the guest. nih.gov Similarly, this compound can form robust complexes with guest molecules that possess complementary hydrogen-bonding sites. The protonated form, the diaminopyridinium cation, can form strong N-H···N hydrogen bonds with neutral acceptor molecules. nih.gov Studies on related 2,6-diaminopyridine (B39239) complexes show that halogen bonds can cooperate or compete with hydrogen bonds, with the final structure stabilized primarily by the strongest interaction, often the halogen bond, while hydrogen bonds form due to favorable geometry. mdpi.com

Formation of Charge-Transfer Complexes with Electron Acceptors

This compound, with its electron-rich pyridine ring and amino substituents, is an excellent electron donor (Lewis base) and can form charge-transfer (CT) complexes with suitable electron acceptors (Lewis acids). This interaction involves the transfer of an electron from a high-energy occupied molecular orbital (HOMO) of the donor to a low-energy unoccupied molecular orbital (LUMO) of the acceptor, resulting in the formation of a new, often colorful, complex.

Studies on analogous compounds like 2,6-diaminopyridine (2,6-DAP) and 4-dimethylaminopyridine (B28879) (4-DMAP) demonstrate this capability. For example, 2,6-DAP forms stable 1:1 stoichiometric CT complexes with acceptors like 2,5-dihydroxy-p-benzoquinone (DHBQ), exhibiting new absorption bands in the visible spectrum. researchgate.net Similarly, 4-DMAP forms a highly stable CT complex with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a strong acceptor. nih.govacs.org The formation of these complexes is confirmed by the appearance of new absorption bands that are absent in the spectra of the individual donor or acceptor molecules. nih.govacs.org

The stability of these complexes can be quantified by the association constant (KCT) and molar absorptivity (ε), which can be determined using the Benesi-Hildebrand equation. researchgate.netnih.gov The high values of KCT observed for related aminopyridine complexes indicate the formation of stable products. nih.gov Given its electronic properties, this compound is expected to form similar stable charge-transfer complexes with a range of electron acceptors.

| Donor | Acceptor | Solvent | λCT (nm) | Association Constant (KCT) (L mol-1) | Molar Absorptivity (εmax) (L mol-1 cm-1) | Reference |

|---|---|---|---|---|---|---|

| 4-Dimethylaminopyridine (4-DMAP) | DDQ | Acetonitrile (B52724) | 617 | 5.8 x 104 | 1.1 x 104 | nih.gov |

| 4-Dimethylaminopyridine (4-DMAP) | DDQ | Methanol | 626 | 4.49 x 104 | 0.9 x 104 | nih.gov |

| 2,6-Diaminopyridine (2,6-DAP) | DHBQ | Methanol | 490 | - | - | researchgate.net |

| 3,4-Diaminopyridine (B372788) (AMFP) | DDQ | AN-CHCl3 | 584 | - | - | semanticscholar.org |

| 3,4-Diaminopyridine (AMFP) | TCNE | DCE | 418 | - | - | semanticscholar.org |

Data is for analogous compounds and is representative of the types of complexes this compound is expected to form. DDQ = 2,3-dichloro-5,6-dicyano-p-benzoquinone; DHBQ = 2,5-dihydroxy-p-benzoquinone; TCNE = tetracyanoethylene; AN = Acetonitrile; DCE = Dichloroethane.

Host-Guest Chemistry and Molecular Recognition Processes

Host-guest chemistry relies on molecular recognition, where a host molecule selectively binds a specific guest molecule through non-covalent interactions. The array of hydrogen bonding sites and the defined structure of this compound make it an excellent candidate for use in designing host molecules or as a guest that can be recognized by a larger host.

The principles of molecular recognition with diaminopyridine derivatives are well-established. For example, synthetic receptors based on 2,6-diamidopyridine scaffolds are known to bind barbiturates with high affinity through a complementary six-hydrogen-bond array. nih.gov The binding affinity in these systems is a delicate balance between pre-organization of the host, steric effects, and the entropic penalty of assembly. nih.gov In other systems, ferrocene-ureido-pyrimidine hosts have been shown to recognize and bind 2,6-diaminopyridine as a guest, with the association constants determined by NMR titration. researchgate.net

Furthermore, diaminopyridine units have been functionalized onto gold nanoparticles to create self-assembled monolayers that act as recognition surfaces for guest molecules like flavin. umass.edu The binding process in such systems can be modulated by external stimuli, demonstrating the potential for creating advanced functional materials. umass.edu Given these examples, this compound can be incorporated into macrocyclic hosts or act as a guest, with its binding specificity dictated by the precise geometry and electronic complementarity of its hydrogen bonding sites and aromatic surface.

Self-Assembly into Higher-Order Structures (e.g., One-Dimensional Chains, Metal-Organic Frameworks precursors)

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. This compound is a prime candidate for a "ligand" or "building block" in the self-assembly of higher-order structures due to its multiple coordination sites. The pyridine nitrogen and the two amine nitrogens can coordinate to metal ions, leading to the formation of discrete metallomacrocycles or extended coordination polymers, including Metal-Organic Frameworks (MOFs). researchgate.nettandfonline.com

Diaminopyridine-based ligands have been extensively used in the construction of such materials. For example, bis(amidopyridine) ligands react with palladium(II) to form dipalladium(II) macrocycles and larger, cage-like "lantern" complexes. researchgate.net These structures can, in turn, act as hosts for smaller guest molecules. researchgate.net Similarly, 2,3-diaminopyridine (B105623) has been used to synthesize non-symmetrically substituted zinc(II)-salophenpyridyl complexes that exhibit complex molecular aggregation behavior in the solid state, sometimes forming porous materials. tandfonline.com

In the context of MOFs, ligands containing amine functionalities are highly valuable. They can act as the primary building block linking metal nodes or be appended post-synthesis to introduce specific functionality. acs.org Amine-functionalized MOFs are particularly noted for their enhanced CO₂ capture capabilities. The amine groups provide strong interaction sites for acidic gas molecules. The multiple coordination points on this compound make it a promising precursor for creating novel MOFs with tailored pore environments and functionalities.

Cation-π and Anion-π Interactions Involving the Pyridine Ring

The aromatic pyridine ring of this compound can participate in cation-π and anion-π interactions, which are important non-covalent forces in molecular recognition and catalysis.

Cation-π Interactions: This is an attractive force between a cation and the electron-rich face of a π-system. The pyridine ring, while less electron-rich than benzene, still possesses a region of negative electrostatic potential above and below the plane of the ring, allowing it to interact favorably with cations. acs.orgnih.gov The strength of this interaction is significant and plays a key role in the structure of proteins and drug-receptor binding. acs.orgnih.gov Intramolecular cation-π interactions, for example between a pyridinium (B92312) ring and a nearby phenyl group, can control molecular conformation and influence the stereoselectivity of organic reactions. psu.edu The interaction strength can be tuned by substituents on the aromatic ring; electron-donating groups on the pyridine ring, like the amines and methyl group in this compound, enhance the cation-π binding ability. acs.org

Anion-π Interactions: This is an attractive force between an anion and an electron-deficient aromatic ring. While seemingly counterintuitive, a π-system can be made electron-deficient by placing strong electron-withdrawing groups on the ring. rsc.orgacs.org For a pyridine derivative, protonation of the nitrogen atom or coordination to a metal cation creates a pyridinium cation, which is significantly electron-deficient. This positively charged ring can then engage in favorable interactions with anions. nih.govresearchgate.net These interactions are being increasingly recognized for their role in anion transport and organocatalysis, where pyridinium ions can act as anion-binding catalysts. nih.gov Therefore, the pyridinium form of this compound could potentially serve as a receptor for anions through a combination of hydrogen bonding and anion-π interactions.

| Interaction Type | Interacting Species | Nature of Interaction | Modulating Factors | Potential Role of this compound |

|---|---|---|---|---|

| Cation-π | Pyridine Ring (π-system) + Cation (e.g., Na+, K+, NR4+) | Electrostatic and induction forces between the quadrupole moment of the π-system and the cation. acs.org | Electron-donating groups on the ring increase interaction strength. acs.org Solvation effects are significant. | The electron-donating amine and methyl groups enhance the ring's ability to bind cations. |

| Anion-π | Electron-Deficient Pyridinium Ring (π-system) + Anion (e.g., Cl-, Br-) | Electrostatic attraction between the positively charged ring and the anion. acs.orgnih.gov | Requires electron-withdrawing groups or protonation/coordination of the pyridine nitrogen. rsc.orgnih.gov | In its protonated (pyridinium) form, it can act as an anion receptor. |

Design of Responsive Supramolecular Systems

Responsive or "smart" materials can change their properties in response to external stimuli such as light, pH, temperature, or the presence of specific chemicals. The functional groups on this compound make it an excellent component for designing such systems.

pH-Responsiveness: The pyridine nitrogen and the exocyclic amine groups are basic and can be protonated or deprotonated depending on the pH of the environment. Protonation drastically changes the molecule's charge, solubility, and its ability to act as a hydrogen bond donor or acceptor. This change can be used to trigger the assembly or disassembly of a larger supramolecular structure. For example, cationic pillar nih.govarenes have been used to construct pH-responsive drug delivery systems where the release of a drug is triggered by the lower pH of the tumor microenvironment. nih.gov